7-[(3-methylbut-2-en-1-yl)oxy]-4-propyl-2H-chromen-2-one
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Overview
Description
7-[(3-methylbut-2-en-1-yl)oxy]-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core structure substituted with a propyl group at the 4-position and a 3-methylbut-2-en-1-yloxy group at the 7-position
Preparation Methods
The synthesis of 7-[(3-methylbut-2-en-1-yl)oxy]-4-propyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-propyl-2H-chromen-2-one and 3-methylbut-2-en-1-ol.
Purification: The crude product is purified using column chromatography on silica gel, eluting with a mixture of n-hexane and ethyl acetate.
Chemical Reactions Analysis
7-[(3-methylbut-2-en-1-yl)oxy]-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
7-[(3-methylbut-2-en-1-yl)oxy]-4-propyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 7-[(3-methylbut-2-en-1-yl)oxy]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signaling pathways. Detailed studies on its mechanism of action are essential to understand its biological activities and therapeutic potential .
Comparison with Similar Compounds
7-[(3-methylbut-2-en-1-yl)oxy]-4-propyl-2H-chromen-2-one can be compared with other similar compounds, such as:
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: This compound shares a similar structural motif but differs in the core structure and substitution pattern.
[(3-methylbut-2-en-1-yl)oxy]sulfonic acid: This compound contains the same 3-methylbut-2-en-1-yloxy group but is part of a different chemical class.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities and applications.
Properties
IUPAC Name |
7-(3-methylbut-2-enoxy)-4-propylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-4-5-13-10-17(18)20-16-11-14(6-7-15(13)16)19-9-8-12(2)3/h6-8,10-11H,4-5,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYUNXMRMBCCPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC=C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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